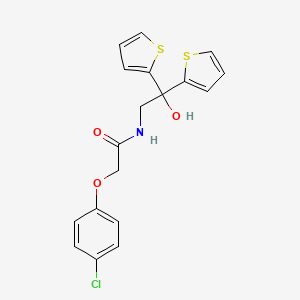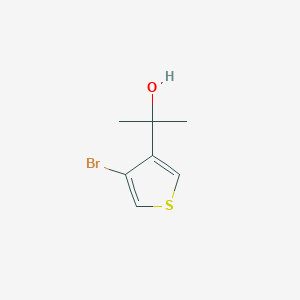
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound This compound falls under the category of benzamides, specifically modified with a 1,3,4-thiadiazole ring bearing a propylthio group and a trifluoromethyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multi-step reactions:
Formation of the 1,3,4-thiadiazole ring: : Starting from the appropriate dithiocarbamate, cyclization is achieved using hydrazine hydrate.
Introduction of the propylthio group: : This step often involves a nucleophilic substitution reaction where a suitable leaving group is replaced by the propylthio group.
Attachment of the benzamide moiety: : The final step involves the acylation reaction to introduce the benzamide group with the trifluoromethyl substituent.
Industrial Production Methods
In an industrial setting, the process might be scaled up with optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Solvent selection and purification techniques are critical for the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation, potentially altering the sulfide group.
Reduction: : The benzamide group can be reduced under strong reducing conditions.
Substitution: : The thiadiazole ring or the propylthio group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophiles or electrophiles depending on the reaction site.
Major Products Formed
Oxidation: : Products with sulfoxide or sulfone groups.
Reduction: : Products with reduced benzamide groups.
Substitution: : New compounds with substituted thiadiazole or benzamide moieties.
Wissenschaftliche Forschungsanwendungen
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has found applications in various scientific research fields:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects.
Industry: : Utilized in material science for developing new materials with specific properties.
Wirkmechanismus
The mechanism by which N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction at the molecular level. The thiadiazole ring and the benzamide group can interact with specific enzymes or receptors in biological systems, potentially inhibiting or activating certain pathways. Molecular targets often include proteins or nucleic acids, leading to altered biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is unique due to its trifluoromethyl substituent and the specific arrangement of functional groups.
Similar Compounds
Benzamides with different substituents: : Compounds with varying functional groups on the benzene ring or the thiadiazole ring.
Other thiadiazole derivatives: : Similar structures but with different alkylthio groups or substitutions.
Uniqueness
The combination of the propylthio group and trifluoromethyl group provides distinct electronic and steric properties, influencing its reactivity and interaction with other molecules differently compared to other benzamide or thiadiazole derivatives.
Eigenschaften
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS2/c1-2-7-21-12-19-18-11(22-12)17-10(20)8-5-3-4-6-9(8)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJDAFERYJRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)
![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
![methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate](/img/structure/B2855993.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)
![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2856003.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2856004.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)

![2-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2856008.png)
![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)

